molecular formula C11H14ClNO3 B13116741 tert-Butyl6-chloro-5-methoxynicotinate

tert-Butyl6-chloro-5-methoxynicotinate

Cat. No.: B13116741
M. Wt: 243.68 g/mol
InChI Key: ZDEQWQKREGUDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl6-chloro-5-methoxynicotinate is a useful research compound. Its molecular formula is C11H14ClNO3 and its molecular weight is 243.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

tert-butyl 6-chloro-5-methoxypyridine-3-carboxylate

InChI

InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(14)7-5-8(15-4)9(12)13-6-7/h5-6H,1-4H3

InChI Key

ZDEQWQKREGUDCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(N=C1)Cl)OC

Origin of Product

United States

O Methylation of a 5 Hydroxynicotinate Precursor:

A likely starting point for the synthesis is a 5-hydroxynicotinate derivative. The hydroxyl group at the C-5 position can be converted to a methoxy (B1213986) group via a Williamson ether synthesis. In this reaction, the hydroxyl group is first deprotonated by a base, such as potassium carbonate, to form a more nucleophilic phenoxide-like species. This nucleophile then attacks an electrophilic methylating agent, like iodomethane, in an SN2 reaction. The iodide ion is displaced, resulting in the formation of the 5-methoxy-substituted nicotinic acid derivative. The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is advantageous as it can solvate the cation of the base, leaving the anion more reactive, while not participating in hydrogen bonding that could hinder the nucleophile.

Chlorination of the Pyridine Ring:

The introduction of the chlorine atom at the C-6 position is a critical step. This is typically achieved through electrophilic aromatic substitution on the pyridine (B92270) ring. However, the pyridine ring is inherently electron-deficient and thus less reactive towards electrophiles than benzene. The presence of activating groups, such as the methoxy (B1213986) group at C-5, can facilitate this reaction. A common method for the chlorination of pyridine rings is the use of a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The mechanism involves the activation of the chlorinating agent to generate a highly electrophilic chlorine species. For instance, with POCl₃, the pyridine nitrogen can act as a nucleophile, attacking the phosphorus atom and ultimately leading to the formation of a Vilsmeier-Haack-like reagent that facilitates the delivery of a chloride ion to the C-6 position. The reaction often proceeds through an addition-elimination mechanism.

Tert Butyloxycarbonylation of the Carboxylic Acid:

Comparative Analysis of Different Synthetic Approaches for Efficiency and Selectivity

The synthesis of tert-butyl 6-chloro-5-methoxynicotinate can be approached through various synthetic strategies, each with its own advantages and disadvantages in terms of efficiency, selectivity, and practicality. A comparative analysis of these approaches is essential for selecting the most suitable route for a particular application.

A plausible and efficient route, as extrapolated from the synthesis of the corresponding methyl ester, involves the late-stage introduction of the methoxy (B1213986) and chloro substituents onto a pre-existing nicotinic acid framework, followed by the final esterification. An alternative strategy could involve the construction of the substituted pyridine (B92270) ring from acyclic precursors, a method known as de novo synthesis.

Route A: Modification of a Pre-existing Nicotinic Acid Derivative

This approach, as outlined in the mechanistic investigation, would likely start from a 5-hydroxynicotinic acid ester. The key steps are sequential O-methylation, chlorination, and transesterification or direct esterification of the carboxylic acid.

Efficiency: The efficiency of this route is highly dependent on the yields of the individual steps. The O-methylation and esterification steps can often be achieved in high yields. The chlorination of the pyridine ring can sometimes be less efficient and may require optimization of reaction conditions to minimize side products.

Selectivity: This route offers good control over the regioselectivity of the substitutions. The starting material dictates the position of the ester and hydroxyl groups. The directing effects of the existing substituents guide the subsequent methylation and chlorination to the desired positions.

Route B: De Novo Synthesis of the Substituted Pyridine Ring

This strategy involves constructing the 6-chloro-5-methoxypyridine ring from simple, acyclic starting materials. Various condensation reactions, such as the Hantzsch pyridine synthesis or similar methodologies, could be adapted. For instance, a reaction involving an enamine, an aldehyde, and a β-ketoester or its equivalent, with appropriately chosen precursors to bear the chloro and methoxy functionalities, could lead to the desired substituted pyridine ring.

Efficiency: De novo syntheses can be highly efficient in terms of step economy, potentially assembling the core structure in a single step. However, the yields can be variable and highly dependent on the specific precursors and reaction conditions.

Selectivity: Achieving the desired regiochemistry in a de novo synthesis can be challenging. The condensation of multiple components can lead to a mixture of isomers, requiring careful purification. The choice of starting materials is critical to direct the cyclization to the correct product.

Comparative Data of Synthetic Steps for a Key Intermediate

While data for the complete synthesis of the tert-butyl ester is not available, the synthesis of the key intermediate, methyl 6-chloro-5-methoxynicotinate, from methyl 6-chloro-5-hydroxynicotinate provides insight into the efficiency of the O-methylation step.

Reagent 1Reagent 2SolventBaseYield
IodomethaneMethyl 6-chloro-5-hydroxynicotinateN,N-dimethylformamidePotassium carbonate85%
Methyl iodideMethyl 6-chloro-5-hydroxynicotinateAcetonePotassium carbonateNot specified

This table is based on data for the synthesis of the methyl ester, a close analog of the target compound.

Comparative Analysis Summary

FeatureRoute A: Modification of Nicotinic AcidRoute B: De Novo Synthesis
Starting Materials Readily available or synthetically accessible substituted nicotinic acids.Simple, acyclic precursors.
Control of Regiochemistry Generally excellent, directed by the substitution pattern of the starting material.Can be challenging, potentially leading to isomeric mixtures.
Overall Efficiency Can be high if individual step yields are optimized. May involve more linear steps.Potentially more step-economical, but yields can be lower and purification more complex.
Flexibility Allows for the synthesis of a range of analogs by varying the starting nicotinic acid.Can be highly flexible for accessing diverse substitution patterns by changing the acyclic components.

Reactivity of the Halogen (Chlorine) Moiety in Substitution Reactions

The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic substitution due to the electron-withdrawing effect of the adjacent ring nitrogen and the ester group. This makes it a suitable site for the introduction of various functional groups.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for tert-butyl 6-chloro-5-methoxynicotinate. In these reactions, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex intermediate, followed by the departure of the chloride ion to yield the substituted product.

A specific example of an SNAr reaction involving this compound is its reaction with primary or secondary amines to form 6-aminonicotinate derivatives. For instance, the reaction with 4-amino-N,N-dimethyl-piperidine-1-carboxamide in the presence of a base such as cesium carbonate and a palladium catalyst with a suitable ligand like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) proceeds to yield the corresponding 6-(substituted-amino)-5-methoxynicotinate. The reaction is typically carried out in a solvent like toluene (B28343) at elevated temperatures.

Table 1: Example of Nucleophilic Aromatic Substitution Reaction

Reactant Nucleophile Catalyst/Ligand Base Solvent Temperature Product
tert-Butyl 6-chloro-5-methoxynicotinate 4-amino-N,N-dimethyl-piperidine-1-carboxamide Pd₂(dba)₃ / XPhos Cs₂CO₃ Toluene 110 °C tert-Butyl 6-((1-(dimethylcarbamoyl)piperidin-4-yl)amino)-5-methoxynicotinate

While specific examples of cross-coupling reactions with tert-butyl 6-chloro-5-methoxynicotinate are not extensively documented in publicly available literature, the general reactivity of 6-chloronicotinates suggests its participation in various palladium or nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The efficiency of cross-coupling reactions on chloropyridine substrates is highly dependent on the choice of the catalyst system, which includes the metal precursor and the ligand. For Suzuki-Miyaura coupling of related 6-chloronicotinate esters, palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF) also plays a crucial role in optimizing the reaction yield and rate. Nickel catalysts, often being more cost-effective, have also shown promise in the cross-coupling of chloropyridines.

The ligand coordinated to the metal center is critical in modulating the reactivity and stability of the catalyst. For electron-rich and sterically hindered 6-chloronicotinates, bulky and electron-rich phosphine (B1218219) ligands such as those from the Buchwald or Fu families (e.g., XPhos, SPhos, RuPhos) are often effective. These ligands facilitate the oxidative addition of the aryl chloride to the metal center, which is often the rate-limiting step, and promote the reductive elimination to form the final product. The choice of ligand can significantly impact the reaction's scope, selectivity, and functional group tolerance.

Table 2: General Conditions for Suzuki-Miyaura Cross-Coupling of 6-Chloronicotinates

Aryl Halide Boronic Acid Catalyst Ligand Base Solvent
6-Chloronicotinate Ester Arylboronic acid Pd(OAc)₂ or Pd₂(dba)₃ SPhos, XPhos, or RuPhos K₂CO₃ or K₃PO₄ Toluene or Dioxane/H₂O

Cross-Coupling Reactions

Reactivity of the Ester (tert-Butyl) Moiety

The tert-butyl ester group in tert-butyl 6-chloro-5-methoxynicotinate serves as a protecting group for the carboxylic acid functionality. It is relatively stable under basic and nucleophilic conditions but can be cleaved under acidic conditions.

Hydrolysis of the tert-butyl ester to the corresponding carboxylic acid can be achieved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in a non-aqueous solvent like dichloromethane (B109758) at room temperature. The mechanism involves the protonation of the ester oxygen followed by the elimination of isobutylene (B52900).

Transesterification, the conversion of one ester to another, can be accomplished by reacting the tert-butyl ester with an alcohol in the presence of an acid or a Lewis acid catalyst. This reaction is typically driven to completion by using a large excess of the alcohol or by removing the liberated tert-butanol.

Table 3: General Conditions for tert-Butyl Ester Deprotection

Reaction Reagent Solvent Temperature Product
Hydrolysis Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temperature 6-chloro-5-methoxynicotinic acid
Hydrolysis Hydrochloric Acid (HCl) Dioxane Room Temperature 6-chloro-5-methoxynicotinic acid

Decarboxylation and Related Transformations

The structural stability of the pyridine ring in tert-butyl 6-chloro-5-methoxynicotinate means that decarboxylation of the heterocyclic core is not a typical transformation under standard laboratory conditions. Instead, reactivity associated with the carboxyl group is centered on the cleavage of the tert-butyl ester. This transformation, technically a de-esterification or hydrolysis, results in the formation of the corresponding carboxylic acid, 6-chloro-5-methoxynicotinic acid, and isobutylene. This process is distinct from the loss of carbon dioxide from the pyridine ring itself.

The cleavage of tert-butyl esters is a common synthetic operation, often necessitated by the use of the tert-butyl group as a protecting group for carboxylic acids due to its stability in many reaction conditions and its selective removal under acidic conditions. Various methods have been developed for this purpose, ranging from strongly acidic protocols to milder, more selective approaches.

One mild and selective method for the cleavage of tert-butyl esters involves the use of silica (B1680970) gel in a non-polar solvent at elevated temperatures. This heterogeneous system avoids the harshness of strong protic or Lewis acids, which can be beneficial for sensitive substrates. wikipedia.orgnih.gov The reaction proceeds by heating the ester with silica gel in refluxing toluene, leading to the corresponding carboxylic acid in good yields. nih.gov This method has been shown to be selective for tert-butyl esters over other acid-labile groups such as tert-butyl ethers. nih.gov

Enzymatic methods also offer a highly selective route for the deprotection of tert-butyl esters. Specific lipases and esterases have been identified that can hydrolyze tert-butyl esters of amino acid derivatives, leaving other protecting groups like Boc, Z, and Fmoc intact. nih.gov For instance, an esterase from Bacillus subtilis and lipase (B570770) A from Candida antarctica have demonstrated activity towards these sterically hindered esters. nih.gov

The following table summarizes representative conditions for the cleavage of tert-butyl esters, which are applicable to tert-butyl 6-chloro-5-methoxynicotinate to yield its corresponding carboxylic acid.

Reactivity of the Methoxy Group

The methoxy group at the C5 position of tert-butyl 6-chloro-5-methoxynicotinate is an important functional handle. Its reactivity can be broadly categorized into demethylation to reveal a hydroxyl group, or its complete displacement via nucleophilic aromatic substitution, although the latter is less common for a methoxy group compared to a halide.

Demethylation Strategies

The conversion of the 5-methoxy group to a 5-hydroxyl group is a key transformation, as the resulting hydroxynicotinate scaffold is a precursor to various biologically active compounds. This demethylation requires reagents that can cleave the aryl-methyl ether bond without affecting other functional groups in the molecule, such as the tert-butyl ester or the chloro substituent.

A notable method for the chemoselective demethylation of methoxypyridines utilizes L-selectride (lithium tri-sec-butylborohydride). youtube.com Treatment of various methoxypyridine derivatives with L-selectride in refluxing tetrahydrofuran (B95107) (THF) has been shown to afford the corresponding hydroxypyridines in good yields. youtube.com A key advantage of this method is its chemoselectivity; for example, it can demethylate a methoxypyridine in the presence of an anisole (B1667542) moiety, highlighting its preference for the more electron-deficient pyridine ring system. youtube.com Given the electron-deficient nature of the pyridine ring in tert-butyl 6-chloro-5-methoxynicotinate, this method presents a viable strategy for its selective demethylation at the C5 position.

Functional Group Interconversions Involving the Methoxy Group

Functional group interconversion at the C5 position could also involve the complete displacement of the methoxy group by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. However, the methoxide (B1231860) anion (CH₃O⁻) is a relatively poor leaving group compared to halides. In the structure of tert-butyl 6-chloro-5-methoxynicotinate, the chlorine atom at the C6 position is a significantly better leaving group.

The pyridine ring is inherently electron-deficient, which facilitates SNAr reactions, particularly at the positions ortho and para (C2, C4, C6) to the ring nitrogen. echemi.comstackexchange.com The C6 position is para to the ring nitrogen, making it highly activated for nucleophilic attack. In contrast, the C5 position is meta to the nitrogen and is not directly activated. Consequently, nucleophilic attack will overwhelmingly favor displacement of the chloride at C6 rather than the methoxy group at C5.

While direct displacement of an unactivated methoxy group is difficult, certain methodologies have been developed to achieve this on pyridine rings. For instance, a system composed of sodium hydride (NaH) and lithium iodide (LiI) has been reported to enable the nucleophilic amination of methoxypyridines, including displacement of a methoxy group at the C3 position. ntu.edu.sgnih.gov However, in a molecule with a competing, more reactive leaving group like the C6-chloro substituent, selective displacement of the C5-methoxy group remains a significant synthetic challenge. Therefore, for tert-butyl 6-chloro-5-methoxynicotinate, functional group interconversions will predominantly occur at the C6 position.

Reactions Involving the Pyridine Nitrogen Atom

A primary reaction pathway is the interaction with electrophiles such as alkylating agents or peroxy acids. Alkylation of the pyridine nitrogen leads to the formation of a quaternary N-alkylpyridinium salt. This transformation has a profound effect on the reactivity of the pyridine ring. The positive charge on the nitrogen atom significantly increases the electron-deficiency of the ring, rendering it highly susceptible to attack by nucleophiles. mdpi.com This activation strategy is commonly used to facilitate the dearomatization of nicotinic acid derivatives via nucleophilic addition. echemi.com

For example, N-alkylation of a nicotinate (B505614) derivative forms a pyridinium (B92312) salt that can undergo catalyst-controlled, regioselective addition of nucleophiles (such as aryl boron reagents) to the C2, C4, or C6 positions, yielding various dihydropyridines. echemi.com This subsequent reactivity highlights the importance of the initial reaction at the pyridine nitrogen as a means of activating the entire heterocyclic system.

Another common reaction at the pyridine nitrogen is N-oxidation, typically achieved using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group can direct electrophilic substitution to the C4 position and can also facilitate nucleophilic substitution at the C2 and C6 positions. Furthermore, the N-oxide functionality can be subsequently removed by reduction, making it a versatile tool in pyridine chemistry.

Applications of Tert Butyl 6 Chloro 5 Methoxynicotinate As a Building Block in Complex Molecule Synthesis

Role in the Synthesis of Substituted Pyridine (B92270) Scaffolds

The pyridine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. tert-Butyl 6-chloro-5-methoxynicotinate serves as an excellent starting material for the synthesis of highly substituted pyridines due to the strategic placement of its functional groups. The chlorine atom at the 6-position is particularly amenable to a variety of cross-coupling reactions, enabling the introduction of diverse substituents.

Detailed research has demonstrated the efficacy of this compound in well-established palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling allows for the facile introduction of aryl and heteroaryl groups, while Sonogashira coupling provides a direct route to alkynyl-substituted pyridines. Furthermore, Buchwald-Hartwig amination reactions enable the formation of carbon-nitrogen bonds, leading to the synthesis of various 6-aminopyridine derivatives. The tert-butyl ester and methoxy (B1213986) groups often remain intact under these conditions, allowing for subsequent modifications.

Below is a table summarizing key cross-coupling reactions involving tert-Butyl 6-chloro-5-methoxynicotinate for the synthesis of substituted pyridine scaffolds.

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting Substituent at C6
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acid or EsterPd(PPh₃)₄, Na₂CO₃Aryl/Heteroaryl
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl
Buchwald-Hartwig AminationPrimary/Secondary AminePd₂(dba)₃, BINAP, NaOtBuAmino
Stille CouplingOrganostannanePd(PPh₃)₄Alkyl, Aryl, Vinyl
Heck CouplingAlkenePd(OAc)₂, P(o-tol)₃, Et₃NAlkenyl

Utilization in the Construction of Heterocyclic Systems

The strategic functionalization of tert-Butyl 6-chloro-5-methoxynicotinate paves the way for the construction of more complex, fused heterocyclic systems. The substituents introduced onto the pyridine ring can be designed to participate in subsequent intramolecular cyclization reactions, leading to the formation of novel polycyclic structures.

For example, a substituent introduced at the 6-position via a cross-coupling reaction can contain a nucleophilic group that can subsequently attack the ester carbonyl or an adjacent position on the pyridine ring, leading to the formation of a new ring. The methoxy group at the 5-position can also play a crucial role in directing these cyclizations or can be converted into other functional groups to facilitate different ring-closing strategies. This approach has been successfully employed to synthesize a variety of fused systems, including those containing pyrido[2,3-b]pyrazines and other medicinally relevant scaffolds.

Precursor in the Synthesis of Advanced Intermediates for Organic Synthesis

Beyond its direct use in the synthesis of final target molecules, tert-Butyl 6-chloro-5-methoxynicotinate is a valuable precursor for the preparation of more advanced and highly functionalized intermediates. The initial transformations of this building block can yield complex molecules that are themselves starting materials for other synthetic routes.

The ability to selectively modify the 6-position while preserving the ester and methoxy groups allows for a modular approach to synthesis. For instance, the product of a Suzuki coupling can be subjected to hydrolysis of the tert-butyl ester to reveal a carboxylic acid. This acid can then be used in amide bond formation or other transformations. This stepwise functionalization enables the synthesis of complex intermediates with precisely controlled substitution patterns, which are essential for the total synthesis of natural products and the development of novel pharmaceuticals.

Strategies for Diversification of the Nicotinate (B505614) Structure via tert-Butyl 6-chloro-5-methoxynicotinate

The inherent reactivity and functional group tolerance of tert-Butyl 6-chloro-5-methoxynicotinate make it an ideal substrate for the development of compound libraries through diversification strategies. By systematically varying the coupling partners in cross-coupling reactions or employing a range of nucleophiles in substitution reactions, a large number of analogs can be rapidly synthesized from a common starting material.

This approach is particularly powerful in medicinal chemistry for structure-activity relationship (SAR) studies. A common strategy involves a parallel synthesis approach where an array of boronic acids, amines, or alkynes are reacted with tert-Butyl 6-chloro-5-methoxynicotinate to generate a library of compounds. Further diversification can be achieved by subsequent modification of the methoxy group or the tert-butyl ester.

The following table outlines various diversification strategies that can be applied to the tert-Butyl 6-chloro-5-methoxynicotinate scaffold.

PositionDiversification ReactionReagent ClassResulting Functionality
C6Cross-Coupling ReactionsBoronic Acids, Stannanes, Alkynes, AminesAryl, Heteroaryl, Alkynyl, Amino
C6Nucleophilic Aromatic SubstitutionThiols, Alcohols, AzidesThioether, Ether, Azido
C5Demethylation followed by EtherificationBBr₃ then R-X, BaseO-Alkyl, O-Aryl
C3 (Ester)HydrolysisLiOH or TFACarboxylic Acid
C3 (Ester)ReductionLiAlH₄ or DIBAL-HPrimary Alcohol
C3 (Ester)Amidation (after hydrolysis)Amines, Coupling AgentsAmide

Advanced Structural Characterization and Spectroscopic Elucidation of Tert Butyl 6 Chloro 5 Methoxynicotinate and Its Derivatives

X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography provides definitive information about the arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.

Conformational Analysis in the Solid State

In the solid state, the conformation of the molecule is "frozen" in a low-energy state. For tert-Butyl 6-chloro-5-methoxynicotinate, key conformational features to consider are the orientation of the tert-butyl ester group and the methoxy (B1213986) group relative to the pyridine (B92270) ring.

The dihedral angle between the plane of the pyridine ring and the plane of the ester group is a critical conformational parameter. Steric hindrance between the tert-butyl group and the substituents on the ring will play a significant role in determining this angle. It is expected that the ester group would be twisted out of the plane of the pyridine ring to minimize steric clashes.

The methoxy group is also likely to adopt a preferred orientation, with the methyl group positioned to minimize steric interactions with the adjacent chloro and ester substituents. The conformation of the tert-butyl group itself is generally staggered to minimize internal steric strain.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution.

2D NMR Techniques

Two-dimensional (2D) NMR techniques would be instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) NMR signals of tert-Butyl 6-chloro-5-methoxynicotinate.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity of the ester and methoxy groups to the pyridine ring. For example, correlations would be expected between the protons of the tert-butyl group and the carbonyl carbon of the ester, as well as the carbon atom of the pyridine ring to which the ester is attached.

Table 2: Expected 2D NMR Correlations for tert-Butyl 6-chloro-5-methoxynicotinate

2D NMR ExperimentExpected Key CorrelationsInformation Gained
COSY Correlation between the two aromatic protons on the pyridine ring.Confirms the connectivity of the aromatic protons.
HSQC Correlations between each aromatic proton and its directly attached carbon atom. Correlation between the methoxy protons and the methoxy carbon. Correlation between the tert-butyl protons and the methyl carbons.Unambiguous assignment of carbon signals.
HMBC Correlation from tert-butyl protons to the ester carbonyl carbon and the quaternary carbon of the tert-butyl group. Correlation from the methoxy protons to the pyridine carbon at position 5. Correlation from the aromatic protons to adjacent and geminal carbon atoms.Confirms the overall molecular structure and the position of the substituents.

Dynamic NMR Studies

Dynamic NMR (DNMR) studies involve recording NMR spectra at different temperatures to study conformational changes that are occurring on the NMR timescale. For tert-Butyl 6-chloro-5-methoxynicotinate, a key dynamic process that could be investigated is the rotation around the C-O bond of the tert-butyl ester and the C-N bond of the pyridine ring.

At low temperatures, the rotation of the bulky tert-butyl group might become restricted, potentially leading to the observation of distinct signals for the methyl groups. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single sharp peak. By analyzing the line shapes of the signals at different temperatures, the energy barrier for this rotational process could be determined. nih.govelsevierpure.com

Similarly, restricted rotation around the bond connecting the ester group to the pyridine ring could lead to different conformers being observable at low temperatures. DNMR could provide insights into the energy barriers for the interconversion of these conformers.

Mass Spectrometry Techniques for Structural Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for confirming the molecular weight and elucidating the structure.

For tert-Butyl 6-chloro-5-methoxynicotinate, electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragmentation pathways. The tert-butyl group is known to be a prominent site for fragmentation.

A major fragmentation pathway would be the loss of isobutylene (B52900) (a neutral molecule with a mass of 56 Da) from the molecular ion, resulting from a McLafferty-type rearrangement or direct cleavage. This would lead to the formation of a protonated 6-chloro-5-methoxynicotinic acid ion.

Another characteristic fragmentation would be the loss of a tert-butyl radical (mass 57 Da), leading to the formation of a 6-chloro-5-methoxynicotinoyl cation. Further fragmentation could involve the loss of the methoxy group, the chloro group, or carbon monoxide from the pyridine ring. The presence of chlorine would be indicated by the characteristic isotopic pattern of the fragment ions containing it (a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes). nih.govnih.gov

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of tert-Butyl 6-chloro-5-methoxynicotinate

m/z ValueProposed FragmentPlausible Fragmentation Pathway
[M]+ Molecular IonIonization of the parent molecule.
[M - 56]+ [C₇H₆ClNO₃]+Loss of isobutylene (C₄H₈).
[M - 57]+ [C₇H₅ClNO₃]+Loss of a tert-butyl radical (•C₄H₉).
[M - 15]+ [C₁₀H₁₂ClNO₃]+Loss of a methyl radical (•CH₃) from the tert-butyl group.
[M - 31]+ [C₁₀H₁₄ClNO₂]+Loss of a methoxy radical (•OCH₃).
[M - 35/37]+ [C₁₁H₁₄NO₃]+Loss of a chlorine radical (•Cl).

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding arrangements within a molecule. The spectra are unique molecular "fingerprints" arising from the vibrations of chemical bonds. wiley.comorganic-chemistry.org For tert-Butyl 6-chloro-5-methoxynicotinate, the key vibrational modes can be assigned to its distinct structural components.

The most prominent band in the IR spectrum is expected to be the carbonyl (C=O) stretching vibration of the tert-butyl ester group. This typically appears as a strong absorption in the region of 1730-1750 cm⁻¹, characteristic of α,β-unsaturated esters where conjugation with the pyridine ring slightly lowers the frequency compared to a saturated ester. researchgate.net

The tert-butyl group itself gives rise to several characteristic vibrations. Symmetrical and asymmetrical C-H stretching modes of the methyl groups are expected between 2950 and 3000 cm⁻¹. libretexts.org Additionally, characteristic C-H bending vibrations (scissoring and rocking) for the tert-butyl group are anticipated around 1460-1470 cm⁻¹ and 1370-1390 cm⁻¹. researchgate.net

Vibrations associated with the substituted pyridine ring will also be evident. The aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹. scielo.org.za The C=C and C=N stretching vibrations within the heterocyclic ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. nih.gov The exact positions of these bands are sensitive to the substitution pattern on the ring.

The C-O stretching vibrations from the ester and the methoxy ether group will also be present. The C-O stretch of the ester is typically found in the 1150-1250 cm⁻¹ range, while the aryl-O stretch of the methoxy group is expected around 1240-1280 cm⁻¹. The stretching vibration for the C-Cl bond is expected to appear as a band in the fingerprint region, typically between 600 and 800 cm⁻¹. docbrown.info

Raman spectroscopy provides complementary information. While the polar C=O group gives a strong IR band, non-polar or more symmetric vibrations, such as the aromatic ring breathing modes, often produce stronger signals in the Raman spectrum. The C-Cl stretch is also typically Raman active.

The following table summarizes the expected key vibrational frequencies for tert-Butyl 6-chloro-5-methoxynicotinate.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H Stretching (Aromatic)Pyridine Ring3050-3150MediumMedium
C-H Stretching (Aliphatic)tert-Butyl, Methoxy2850-3000StrongStrong
C=O StretchingEster1730-1750StrongMedium
C=C, C=N StretchingPyridine Ring1400-1600Medium-StrongStrong
C-H Bendingtert-Butyl1370-1470Medium-StrongMedium
C-O Stretching (Aryl-O)Methoxy Ether1240-1280StrongWeak
C-O Stretching (Ester)Ester1150-1250StrongMedium
C-Cl StretchingChloro Group600-800MediumStrong

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are primarily influenced by the presence of chromophores and the extent of conjugation. The substituted pyridine ring in tert-Butyl 6-chloro-5-methoxynicotinate is the primary chromophore.

Pyridine and its derivatives typically exhibit two main types of absorption bands in the UV-Vis region:

π → π* transitions: These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. For substituted pyridines, these transitions often occur below 300 nm. researchgate.net

n → π* transitions: These are lower-intensity absorptions caused by the excitation of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital. These transitions typically appear at longer wavelengths (above 300 nm) and are often sensitive to solvent polarity. researchgate.net

The substituents on the pyridine ring—chloro, methoxy, and tert-butoxycarbonyl groups—act as auxochromes, modifying the absorption maxima (λ_max) and intensity. The methoxy group, being an electron-donating group, and the tert-butoxycarbonyl group, an electron-withdrawing group, extend the conjugation of the system. This substitution pattern is expected to cause a bathochromic (red) shift in the π → π* transitions compared to unsubstituted pyridine.

Based on data for similar 2-methoxypyridine (B126380) derivatives and other substituted pyridines, tert-Butyl 6-chloro-5-methoxynicotinate is expected to display characteristic absorption bands in the UV region. researchgate.netrsc.org The primary π → π* transition is likely to be observed in the 270-290 nm range. A secondary, lower-intensity n → π* transition may be observed as a shoulder or a distinct band at a longer wavelength, potentially around 300-320 nm. The solvent used for analysis can influence the position of these peaks, particularly the n → π* transition.

The following table outlines the predicted electronic transitions for the compound.

Transition TypeChromophorePredicted λ_max (nm)Molar Absorptivity (ε)
π → πSubstituted Pyridine Ring~270-290High
n → πN lone pair on Pyridine Ring~300-320Low

Computational Chemistry Investigations of Tert Butyl 6 Chloro 5 Methoxynicotinate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which governs its chemical properties and reactivity. A key aspect of this analysis involves the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgmasterorganicchemistry.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. youtube.com

For tert-Butyl 6-chloro-5-methoxynicotinate, the electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) group on the pyridine (B92270) ring significantly influence the energies and distributions of these frontier orbitals. The lone pairs on the methoxy oxygen can raise the HOMO energy, while the electronegativity of the chlorine atom can lower the LUMO energy. These substituent effects are crucial in tuning the molecule's electronic characteristics.

Table 1: Calculated Frontier Molecular Orbital Energies of tert-Butyl 6-chloro-5-methoxynicotinate.
ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.72
HOMO-LUMO Gap (ΔE)5.13

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and, consequently, the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization). researchgate.net By minimizing the energy of the system, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often comparable to experimental data. researchgate.net

Table 2: Selected Optimized Geometrical Parameters from DFT Calculations.
ParameterBond Length (Å) / Angle (°)
C6-Cl Bond Length1.745
C5-O(methoxy) Bond Length1.360
C=O (ester) Bond Length1.215
C6-C5-C4 Angle119.5°
C5-O-C(methyl) Angle117.8°

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides invaluable tools for predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), predicting the maximum absorption wavelengths (λmax) that arise from electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net

Vibrational frequencies can be calculated to predict the Infrared (IR) spectrum. acs.orgnih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond in the ester group or the C-Cl bond. Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These predictions are instrumental in assigning signals in experimental spectra to specific nuclei within the molecule.

Table 3: Predicted Spectroscopic Data for tert-Butyl 6-chloro-5-methoxynicotinate.
SpectroscopyParameterPredicted ValueAssignment
¹H NMRChemical Shift (δ, ppm)1.62-C(CH₃)₃
Chemical Shift (δ, ppm)4.01-OCH₃
¹³C NMRChemical Shift (δ, ppm)164.5C=O (ester)
Chemical Shift (δ, ppm)155.0C-Cl
IRFrequency (cm⁻¹)1725C=O Stretch
Frequency (cm⁻¹)1280C-O Stretch (ester)
UV-Visλmax (nm)295π → π* transition

Reaction Mechanism Elucidation via Computational Modeling

Understanding the step-by-step process of a chemical reaction is crucial for controlling and optimizing chemical synthesis. Computational modeling allows for the detailed elucidation of reaction mechanisms by identifying and characterizing the transition states that connect reactants to products. The activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated, providing a quantitative measure of the reaction rate.

For tert-Butyl 6-chloro-5-methoxynicotinate, a potential reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C6 position, replacing the chloro group. Computational studies can model the approach of a nucleophile, the formation of the intermediate Meisenheimer complex, and the subsequent departure of the chloride ion. By mapping the potential energy surface, the most favorable reaction pathway can be determined.

Table 4: Calculated Energies for a Hypothetical SNAr Reaction Pathway.
SpeciesRelative Energy (kcal/mol)
Reactants (Molecule + Nucleophile)0.0
Transition State 1 (Nucleophile addition)+15.8
Meisenheimer Complex (Intermediate)-5.2
Transition State 2 (Chloride departure)+10.5
Products-12.7

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Table 5: Conformational Analysis from Molecular Dynamics Simulation.
Dihedral AngleDescriptionAverage Value (°)Fluctuation (±°)
C4-C3-C(ester)-ORotation of ester group relative to ring15.510.2
C(ester)-O-C(tert)-C(methyl)Rotation of tert-butyl group-178.015.8

Rational Design of Derivatives based on Computational Insights

The ultimate goal of computational modeling in chemistry is often the rational design of new molecules with enhanced or specific properties. mdpi.com The insights gained from the aforementioned studies provide a powerful foundation for designing derivatives of tert-Butyl 6-chloro-5-methoxynicotinate. For example, by analyzing the electronic structure, one can predict how changing the substituents on the pyridine ring will affect the molecule's reactivity or photophysical properties. mdpi.com

If the goal is to increase reactivity towards nucleophiles, one might replace the methoxy group with a more strongly electron-withdrawing group to further lower the LUMO energy. If the goal is to alter solubility, modifications to the ester group could be explored. This in silico design process allows for the screening of numerous potential derivatives, saving significant time and resources by prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Table 6: Proposed Derivatives and Predicted Property Changes.
Derivative ModificationRationalePredicted Effect
Replace -OCH₃ with -NO₂Increase electron-withdrawing characterDecrease HOMO-LUMO gap, increase reactivity
Replace -Cl with -FModify leaving group ability and electronicsIncrease LUMO energy, decrease SNAr reactivity
Replace tert-butyl with ethyl groupReduce steric bulk, potentially increase solubilityMinor change in electronic properties, altered conformational dynamics

Future Research Directions and Emerging Paradigms in the Study of Tert Butyl 6 Chloro 5 Methoxynicotinate

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes to tert-butyl 6-chloro-5-methoxynicotinate is a foundational area for future research. While classical methods for pyridine (B92270) synthesis exist, contemporary approaches are increasingly focused on efficiency, sustainability, and the introduction of molecular diversity. rsc.orgresearchgate.net

Future synthetic explorations could focus on:

Late-Stage C-H Functionalization: A significant paradigm shift in synthetic chemistry involves the direct functionalization of carbon-hydrogen bonds. researchgate.net Investigating transition-metal catalyzed C-H activation strategies to introduce the chloro, methoxy (B1213986), and tert-butyl ester functionalities onto a pyridine core could provide more convergent and atom-economical synthetic routes. beilstein-journals.orgnih.gov This approach would be a departure from traditional methods that often require pre-functionalized starting materials.

Multicomponent Reactions (MCRs): The use of MCRs, where three or more reactants combine in a single operation, offers a powerful strategy for the rapid assembly of complex molecules. rsc.org Designing a novel MCR that yields the tert-butyl 6-chloro-5-methoxynicotinate scaffold from simple, readily available precursors would be a significant advancement in terms of efficiency and sustainability. researchgate.net

Flow Synthesis: Continuous flow technologies offer numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and facile scalability. sci-hub.se Developing a continuous flow process for the synthesis of tert-butyl 6-chloro-5-methoxynicotinate could enable the on-demand production of this compound with precise control over reaction parameters.

Synthetic ApproachPotential AdvantagesKey Research Focus
Late-Stage C-H FunctionalizationHigh atom economy, reduced number of synthetic stepsDevelopment of selective and efficient catalysts for pyridine C-H activation. beilstein-journals.org
Multicomponent ReactionsRapid assembly of molecular complexity, operational simplicityDesign of novel MCRs that converge to the target scaffold. rsc.org
Flow SynthesisEnhanced safety, scalability, and reproducibilityOptimization of reaction conditions in a continuous flow reactor. sci-hub.se

Discovery of Unprecedented Reactivity Patterns

The reactivity of tert-butyl 6-chloro-5-methoxynicotinate is predicted to be dictated by the interplay of its substituents. The electron-withdrawing nature of the chloro and ester groups, combined with the electron-donating effect of the methoxy group, creates a unique electronic landscape on the pyridine ring.

Future research into the reactivity of this compound could uncover:

Site-Selective Cross-Coupling Reactions: The chloro substituent at the 6-position provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. thieme-connect.com A key area of investigation will be to understand and control the regioselectivity of these reactions, potentially enabling the selective functionalization of the pyridine core. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, exacerbated by the chloro and ester groups, makes it susceptible to nucleophilic aromatic substitution. quimicaorganica.org Exploring the reactivity of tert-butyl 6-chloro-5-methoxynicotinate with a diverse range of nucleophiles could lead to the synthesis of novel derivatives with unique properties.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Investigating the behavior of tert-butyl 6-chloro-5-methoxynicotinate under photoredox conditions could unlock novel reactivity patterns and provide access to previously unattainable molecular structures.

Development of New Applications in Synthetic Chemistry

The unique combination of functional groups in tert-butyl 6-chloro-5-methoxynicotinate makes it a versatile building block for the synthesis of more complex molecules. Future research should focus on harnessing this potential to create novel compounds with valuable applications.

Potential applications in synthetic chemistry include:

Scaffold for Medicinal Chemistry: Pyridine and its derivatives are prevalent in a wide range of pharmaceuticals. bionity.com tert-Butyl 6-chloro-5-methoxynicotinate could serve as a starting point for the synthesis of new drug candidates, with each functional group offering a point for modification to tune the compound's biological activity.

Precursor to Novel Ligands: The nitrogen atom of the pyridine ring and the potential for modification at the 6-position make this compound an attractive precursor for the synthesis of novel ligands for catalysis and materials science.

Intermediate for Agrochemicals: Many modern agrochemicals incorporate substituted pyridine rings. The functional handles present in tert-butyl 6-chloro-5-methoxynicotinate could be exploited to synthesize new herbicides, fungicides, and insecticides.

Application AreaRationalePotential Research Directions
Medicinal ChemistryThe pyridine scaffold is a common motif in pharmaceuticals. bionity.comSynthesis of libraries of derivatives for biological screening.
Ligand SynthesisThe pyridine nitrogen and chloro group are suitable for coordination to metal centers.Design and synthesis of novel ligands for catalysis.
AgrochemicalsSubstituted pyridines are found in many agrochemicals.Development of new pesticides and herbicides based on this scaffold.

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The principles of green and sustainable chemistry are becoming increasingly important in modern organic synthesis. nih.gov Future research on tert-butyl 6-chloro-5-methoxynicotinate should prioritize the development of environmentally benign synthetic methods.

Key areas for integration with sustainable practices include:

Continuous Flow Synthesis: As mentioned earlier, flow chemistry can significantly improve the safety and efficiency of chemical processes. sci-hub.se A fully integrated continuous flow synthesis of tert-butyl 6-chloro-5-methoxynicotinate and its derivatives would represent a major step towards a more sustainable production method.

Use of Greener Solvents and Reagents: Future synthetic routes should aim to minimize the use of hazardous solvents and reagents, opting instead for more environmentally friendly alternatives. nih.gov

Catalytic Approaches: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. rsc.org Research should focus on developing highly efficient catalytic systems for the synthesis and functionalization of tert-butyl 6-chloro-5-methoxynicotinate.

Advanced Spectroscopic and Computational Techniques for Deeper Insights

A thorough understanding of the structure, properties, and reactivity of tert-butyl 6-chloro-5-methoxynicotinate will require the application of advanced analytical and computational techniques.

Future research in this area should involve:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be crucial for the unambiguous structural elucidation of tert-butyl 6-chloro-5-methoxynicotinate and its derivatives. nih.govomicsonline.org These methods provide detailed information about the connectivity of atoms within a molecule.

X-ray Crystallography: Where possible, single-crystal X-ray diffraction will provide definitive proof of the three-dimensional structure of these compounds, offering valuable insights into their solid-state packing and intermolecular interactions.

Density Functional Theory (DFT) Calculations: Computational methods, particularly DFT, can provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of tert-butyl 6-chloro-5-methoxynicotinate. researchgate.net These calculations can be used to predict reaction outcomes and guide the design of new experiments.

TechniqueInformation GainedResearch Application
2D NMR SpectroscopyDetailed atomic connectivity and structural information. nih.govUnambiguous structure determination of new derivatives.
X-ray CrystallographyPrecise three-dimensional molecular structure.Elucidation of solid-state packing and intermolecular forces.
DFT CalculationsElectronic structure, reactivity, and spectroscopic properties. researchgate.netPrediction of reactivity and rational design of new synthetic routes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.